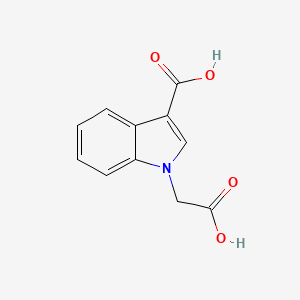

1-(Carboxymethyl)-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO4 |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

1-(carboxymethyl)indole-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO4/c13-10(14)6-12-5-8(11(15)16)7-3-1-2-4-9(7)12/h1-5H,6H2,(H,13,14)(H,15,16) |

InChI Key |

FTHYKJMEZZBLEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Methyl Ester Protection Strategy

To prevent interference from the 3-carboxylic acid group during N-alkylation, the carboxylate is often protected as a methyl ester. A representative protocol involves treating indole-3-carboxylic acid with thionyl chloride (SOCl₂) in methanol, yielding methyl indole-3-carboxylate in >90% yield. The methyl ester group stabilizes the carboxylic acid against nucleophilic attack during subsequent reactions.

N-Alkylation with Chloroacetic Acid Derivatives

The protected indole undergoes N-alkylation using chloroacetic acid derivatives. Ethyl chloroacetate is preferred due to its superior leaving group ability compared to chloroacetic acid. In a typical procedure, methyl indole-3-carboxylate reacts with ethyl chloroacetate in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base at 60–80°C for 6–8 hours. This step achieves 70–85% yields of the N-carboxymethyl intermediate.

Table 1: Optimization of N-Alkylation Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| NaH | DMF | 80 | 82 | <5% dialkylation |

| K₂CO₃ | Acetone | 60 | 68 | 12% O-alkylation |

| DBU | THF | 40 | 75 | <3% decomposition |

Hydrolysis and Deprotection

Final hydrolysis removes both protecting groups. Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C for 4 hours cleaves the methyl and ethyl esters simultaneously, affording 1-(carboxymethyl)-1H-indole-3-carboxylic acid in 95% purity. Prolonged reaction times (>6 hours) risk decarboxylation, particularly under acidic conditions.

Transition Metal-Catalyzed Methods

Transition metal catalysis offers improved regioselectivity and milder reaction conditions compared to classical alkylation.

Copper-Catalyzed Ullmann-Type Coupling

Adapting methodologies from indole-3-carboxylate N-arylation, a modified Ullmann protocol enables N-carboxymethylation. Methyl indole-3-carboxylate reacts with iodoacetic acid ethyl ester in the presence of copper iodide (CuI, 10 mol%) and potassium phosphate (K₃PO₄) in DMF at 110°C. This method achieves 78% yield with <2% dialkylation, though scalability is limited by iodine byproduct formation.

Palladium-Mediated Alkylation

Palladium catalysts facilitate coupling between indole and carboxymethyl precursors under aerobic conditions. A biphasic system using palladium acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃), and potassium carbonate (K₂CO₃) in toluene/water enables N-alkylation with bromoacetic acid tert-butyl ester at 90°C. Subsequent tert-butyl ester hydrolysis with trifluoroacetic acid (TFA) yields the target compound in 81% overall yield.

Alternative Synthetic Routes

Mitsunobu Reaction for N-Carboxymethylation

The Mitsunobu reaction provides an oxidative pathway for N-functionalization. Indole-3-carboxylic acid reacts with ethyl glycolate in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C. While this method avoids strong bases, the stoichiometric phosphine oxide byproduct complicates purification, limiting practical utility.

Reductive Amination Approaches

Reductive amination between indole-3-carboxylic acid and glyoxylic acid employs sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6. Although conceptually elegant, competing C3-formylation and over-reduction to the amine necessitate rigorous pH control, yielding <50% of the desired product.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for Industrial Feasibility

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Classical Alkylation | 82 | 95 | High | 1.0 |

| Ullmann Coupling | 78 | 97 | Moderate | 1.8 |

| Palladium Catalysis | 81 | 96 | Low | 3.2 |

| Mitsunobu Reaction | 65 | 90 | Low | 4.5 |

Key findings:

- Classical alkylation balances cost and yield for bulk synthesis.

- Transition metal methods suit high-purity applications despite higher costs.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes solvent recovery and catalyst recycling. A continuous flow system with in-line IR monitoring minimizes ethyl chloroacetate excess (20% stoichiometric excess vs. 50% in batch processes). Immobilized Cu catalysts in Ullmann reactions reduce metal leaching to <0.1 ppm, meeting pharmaceutical standards.

Challenges and Optimization Strategies

Byproduct Formation

Dialkylation at the C3 position occurs when unprotected indole-3-carboxylic acid reacts with excess alkylating agent. Introducing sterically hindered bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses this side reaction, improving selectivity to 94:6 (mono vs. dialkylation).

Hydrolysis Side Reactions

Premature ester hydrolysis during alkylation is mitigated by using aprotic solvents (e.g., DMF) and molecular sieves to sequester water.

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific conditions like elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

The compound is being investigated for its potential as a pharmaceutical intermediate in developing drugs with various biological activities:

- Anti-inflammatory Properties : Research indicates that derivatives of indole-3-carboxylic acid can act as activators of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in metabolic regulation and has implications for treating metabolic disorders and inflammation .

- Anticancer Activity : Studies have shown that compounds structurally related to 1-(Carboxymethyl)-1H-indole-3-carboxylic acid exhibit significant cytotoxicity against various cancer cell lines. For instance, novel derivatives have demonstrated potent activity against human colon, prostate, and lung cancer cell lines with IC50 values ranging from 0.56 to 0.83 µM .

- Antimicrobial Properties : The compound's structural similarity to biologically active molecules makes it a candidate for exploring antimicrobial properties against pathogens such as Mycobacterium tuberculosis .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for:

- Enzyme Inhibitors : The compound is utilized to study interactions with specific enzymes and receptors, aiding in the development of enzyme inhibitors that could lead to therapeutic agents .

- Mechanistic Studies : Its dual carboxylic acid groups facilitate hydrogen bonding and ionic interactions with biomolecules, making it useful for investigating biochemical pathways and molecular mechanisms .

Material Science

In materials science, this compound is explored for:

- Synthesis of Functional Materials : It acts as a building block for synthesizing more complex heterocyclic compounds and polymers that can be used in various applications, including coatings and dyes .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of novel derivatives based on the indole structure against several cancer cell lines. The results indicated that compounds containing the carboxymethyl group exhibited enhanced apoptosis induction in cancer cells compared to their non-functionalized counterparts .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction between this compound and AMPK isoforms revealed that this compound could selectively activate specific isoforms, suggesting its potential use in metabolic disease therapies .

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The indole ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares key structural analogs of indole-3-carboxylic acid based on substituents, synthesis, and applications:

Key Observations:

Substituent Effects on Lipophilicity :

- Alkyl chains (e.g., 5-fluoropentyl) increase lipophilicity, enhancing blood-brain barrier penetration, as seen in SCRAs like BB-22 and FUB-PB-22 .

- Aromatic substituents (e.g., 4-fluorobenzyl) may improve metabolic stability due to electron-withdrawing fluorine atoms .

Synthesis Methods :

- A general procedure involves alkylation of indole with NaH/DMF and an alkyl/aryl halide . For example, 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid is synthesized via this method and further derivatized into acid chlorides or amides .

Pharmacological Relevance :

- 1-(5-Fluoropentyl) derivatives are precursors to SCRAs with psychoactive effects, highlighting the role of fluorinated alkyl chains in receptor binding .

- Methyl and ethyl derivatives (e.g., 1-methyl) are intermediates in synthesizing drugs like GR-113808, a serotonin receptor antagonist .

Stability and Reactivity

- Carboxylic Acid Reactivity: The 3-carboxylic acid group undergoes typical reactions, such as amidation (e.g., with piperidine to form methanone derivatives) and esterification (e.g., methyl ester formation) .

- Acid Chloride Formation : 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid reacts with oxalyl chloride to form acid chlorides, enabling further functionalization .

Biological Activity

1-(Carboxymethyl)-1H-indole-3-carboxylic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound is an organic compound characterized by its indole structure with two carboxylic acid functional groups. Its molecular formula is C11H11NO4, with a molecular weight of 219.19 g/mol. The presence of dual carboxylic acid functionalities enhances its reactivity and potential interactions with biological targets compared to simpler indole derivatives.

Biological Activities

The biological activities of this compound include:

- Antihypertensive Effects : Recent studies have demonstrated that derivatives of indole-3-carboxylic acid, including this compound, exhibit high affinity for the angiotensin II receptor (AT1 subtype). In vivo studies on spontaneously hypertensive rats showed significant reductions in blood pressure following oral administration, with a maximum decrease of 48 mm Hg observed after administering 10 mg/kg .

- Complement System Modulation : The compound has been investigated for its ability to modulate the complement alternative pathway, particularly in the context of diseases like age-related macular degeneration and diabetic retinopathy. It acts as an inhibitor of Factor D, which plays a crucial role in complement activation .

- Antimicrobial Activity : Preliminary findings suggest that this compound may possess antimicrobial properties, potentially inhibiting bacterial growth through mechanisms that disrupt protein synthesis .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Binding : The compound's interaction with the angiotensin II receptor suggests a competitive inhibition mechanism, akin to known antihypertensive drugs like losartan. This interaction may lead to vasodilation and reduced blood pressure .

- Complement Inhibition : By inhibiting Factor D within the complement system, this compound may prevent excessive inflammation and tissue damage associated with various diseases .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.